Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
N-methyl-1-(oxan-4-yl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13-12(10-14-6-2-3-7-14)11-4-8-15-9-5-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOWKUNCHNLIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660707 | |
| Record name | N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-13-3 | |
| Record name | N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology:
- Starting Material: 2-methylpyrroline, commercially available or synthesized via oxidation of 2-methylpyrrolidine derivatives.
- Catalyst: Platinum-based catalysts such as platinum (IV) oxide or platinum on carbon (Pt/C).
- Solvent: Mixture of ethanol and methanol at a ratio of 2:1 to 3:1.
- Conditions: Ambient temperature for (R)-enantiomer, or controlled hydrogenation at 0°C to -20°C for stereoselectivity.
- Procedure:
- Dissolve 2-methylpyrroline in the solvent mixture.
- Add the platinum catalyst.
- Subject to hydrogenation under atmospheric or slightly elevated pressure.
- Remove catalyst via filtration.
- Recrystallize the product, ensuring optical purity (≥50% ee).
Research Findings:
- The process is scalable, cost-effective, and avoids corrosive reagents, as detailed in WO2008137087A1.
- The hydrogenation is typically performed at ambient or sub-zero temperatures to favor stereoselectivity.
Functionalization of Pyrrolidine with Tetrahydro-pyran-4-yl Group
The next stage involves attaching the tetrahydro-pyran-4-yl moiety to the pyrrolidine core, often via nucleophilic substitution or coupling reactions.
Methodology:
Preparation of Tetrahydro-pyran-4-yl Intermediate:
- Synthesis of tetrahydro-pyran-4-one derivatives via cyclization or oxidation of suitable precursors.
- Alternatively, direct alkylation of tetrahydro-pyran-4-one with halogenated intermediates.
-
- Activation of the tetrahydro-pyran-4-yl compound (e.g., as a halide or sulfonate ester).
- Nucleophilic attack by the amino group of the pyrrolidine core.
- Use of bases such as sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution.
Operation Conditions:
- Solvent: Tetrahydrofuran (THF) or dichloromethane.
- Temperature: Typically 0°C to room temperature.
- Reaction Time: 12-24 hours for complete conversion.
Research Data:
- WO2013174876A1 describes similar processes for attaching tetrahydro-pyran groups to heterocyclic cores, emphasizing the use of acid chlorides or activated esters for efficient coupling.
Final Methylation of the Amino Group
The terminal step involves methylation of the amino group to afford the target compound.
Methodology:
- Reagents: Methyl iodide or dimethyl sulfate.
- Base: Potassium carbonate or sodium hydride.
- Solvent: Acetone or acetonitrile.
- Conditions:
- Reflux at 60-80°C.
- Reaction duration: 4-8 hours.
- Excess methylating agent to ensure complete methylation.
Notes:
- Careful control of temperature and excess reagent prevents over-alkylation.
- Purification via chromatography yields the methylated product with high purity.
Alternative Synthetic Route via Multi-Step Sequence
An alternative approach involves initial synthesis of a tetrahydro-pyran-4-yl substituted precursor, followed by nucleophilic substitution with a pyrrolidine derivative, and subsequent methylation.
Summary of Steps:
- Synthesis of tetrahydro-pyran-4-one derivatives.
- Conversion to halogenated intermediates.
- Nucleophilic substitution with pyrrolidine derivatives.
- Methylation of the amino group.
Data Table Summarizing Preparation Conditions
| Step | Starting Material | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-methylpyrroline | Platinum (IV) oxide / Pt/C | Ethanol / Methanol (2:1) | Ambient / -20°C | 12-24 h | ≥75% | Stereoselective hydrogenation |
| 2 | Tetrahydro-pyran-4-one derivatives | Base (NaH, KOtBu) | THF / DCM | 0°C to RT | 12-24 h | Variable | Nucleophilic substitution |
| 3 | Pyrrolidine core | Methyl iodide / DMSO | Acetone / ACN | Reflux (60-80°C) | 4-8 h | High | Final methylation |
Research Findings and Considerations
- Scalability: The hydrogenation and coupling steps are amenable to large-scale synthesis, as indicated in patent WO2008137087A1.
- Purity and Enantiomeric Excess: Stereoselective hydrogenation conditions are critical for obtaining the desired enantiomer with high optical purity.
- Cost-effectiveness: Using commercially available precursors like 2-methylpyrroline and standard catalysts reduces overall costs.
- Safety: The process involves handling flammable solvents and methylating agents; proper safety protocols are essential.
Biological Activity
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine, commonly referred to as compound 885951-13-3, is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H24N2O
- Molecular Weight : 212.34 g/mol
- CAS Number : 885951-13-3
The biological activity of this compound may be linked to its interaction with various biological pathways. Preliminary studies suggest that it might influence:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar to this compound often interact with GPCRs, which play crucial roles in signal transduction and cellular responses .
Biological Activity
Research on the biological activity of this compound is limited but suggests several potential areas of interest:
- Neurotransmitter Modulation : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments.
- Antitumor Activity : Some derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation, possibly through the modulation of signaling pathways involved in cell growth and apoptosis.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Table 1: Summary of Biological Studies on Similar Compounds
Future Directions
Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Suggested areas for future studies include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
- Clinical Trials : To evaluate efficacy and safety in humans, particularly in neuropharmacology and oncology.
Scientific Research Applications
Medicinal Chemistry
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine is being researched for its potential therapeutic effects. Its structure suggests it may interact with biological targets, particularly in the central nervous system (CNS).
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules.
Synthetic Pathways
This compound can be utilized in:
- Alkylation Reactions : Serving as a nucleophile to form C-N bonds.
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Alkylation | Methylation of amines | Quaternary ammonium salts |
| Cyclization | Formation of cyclic compounds | Heterocycles |
These reactions highlight its utility in synthesizing complex organic molecules.
Material Science
In material science, the unique properties of this compound can be explored for developing new materials, particularly polymers.
Polymer Applications
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities:
| Application Area | Potential Use |
|---|---|
| Coatings | Improving adhesion and durability |
| Composites | Enhancing strength-to-weight ratios |
Research into polymer blends containing this compound could lead to innovative materials with tailored properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are categorized based on core heterocycles, substituents, and molecular weight. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Heterocycles Present | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methyl-[2-pyrrolidin-1-yl-1-(THP-4-yl)-ethyl]-amine | Ethylamine derivative | Pyrrolidine, THP | ~212.34 (calculated) | Branched chain, dual heterocycles |
| N-Methyltetrahydro-2H-pyran-4-amine | Simple amine | THP | 115.17 | Single ring, minimal steric hindrance |
| 1-Methyl-N-(THP-4-yl)piperidin-4-amine dihydrochloride | Piperidine derivative | Piperidine, THP | 271.23 (as HCl salt) | Dual heterocycles, hydrochloride salt |
| [(1-Methyl-2-pyrrolidinyl)methyl]amine dihydrochloride | Pyrrolidine derivative | Pyrrolidine | 179.11 (as HCl salt) | Methyl-pyrrolidine, charged amine |
Key Observations:
- Pyrrolidine vs.
- THP Group : The tetrahydro-pyran moiety improves solubility compared to purely aliphatic amines (e.g., N-Methyltetrahydro-2H-pyran-4-amine) .
- Branched vs. Linear Chains : The ethyl backbone in Methyl-[2-pyrrolidin-1-yl-1-(THP-4-yl)-ethyl]-amine introduces steric bulk, which may influence pharmacokinetics and metabolic stability .
Pharmacological Implications
- Pyrrolidine-Containing Compounds : Commonly used in CNS drugs due to blood-brain barrier penetration capabilities. The THP group may further enhance bioavailability .
- Solubility and Salt Forms : Hydrochloride salts (e.g., 1-Methyl-N-(THP-4-yl)piperidin-4-amine dihydrochloride) improve aqueous solubility, critical for oral administration .
Research and Development Trends
Recent patents highlight the importance of heterocyclic amines in kinase inhibitors and GPCR modulators. For example:
- Pyrimidine Derivatives : Compounds like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Acta Cryst. 2013) demonstrate the role of nitrogen heterocycles in DNA-targeting agents .
- Imidazole and Triazole Derivatives : European patents describe THP-containing amines fused with aromatic systems for anticancer applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tertiary amines with pyrrolidine and tetrahydropyran moieties?
- Methodological Answer : A Mannich-type reaction is frequently utilized, involving the condensation of secondary amines (e.g., pyrrolidine) with carbonyl-containing intermediates. For example, ethanol reflux with formaldehyde and morpholine derivatives under reduced pressure yields structurally related compounds. Purification typically involves crystallization from ethanol (95%) or aqueous workup to isolate the solid product . Optimization of stoichiometry (e.g., 0.01 mol amine, 0.02 mol formaldehyde) and reaction duration (e.g., 10 hours) is critical to achieving high yields (>80%) .
Q. Which spectroscopic techniques are essential for structural elucidation of tertiary amines with heterocyclic substituents?
- Methodological Answer :
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks). For example, chiral centers in tetrahydropyran derivatives are confirmed via Flack parameter analysis (e.g., 0.05(8) in ).
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent orientation and hydrogen bonding (e.g., intramolecular N–H···N interactions in pyrazole-pyrimidine hybrids ).
- Chiral chromatography : Resolves enantiomers using columns like Chiralpak with methanol elution (99% enantiomeric excess) .
Q. How are solubility and stability profiles assessed for structurally complex amines in preclinical studies?
- Methodological Answer :
- Solubility : Measured in polar (e.g., ethanol, DMSO) and nonpolar solvents via saturation shake-flask methods.
- Stability : Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) identify labile functional groups .
Advanced Research Questions
Q. What strategies mitigate enantiomer-dependent toxicity in PDE4 inhibitors with tetrahydropyran-pyrrolidine scaffolds?
- Methodological Answer : Comparative in vitro/in vivo profiling is critical. For example:
- In vitro : Measure IC₅₀ values against TNF-α production in human PBMCs (e.g., EPPA-1 IC₅₀ = 38 nM ).
- In vivo : Use rat pica feeding models to quantify emetogenicity (e.g., therapeutic index = pica D₅₀ / anti-inflammatory D₅₀). EPPA-1 demonstrated a 578-fold safety margin over rolipram .
- Structural optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CNS penetration and emetic side effects .
Q. How are structure-activity relationships (SARs) analyzed for tertiary amines targeting GPCRs?
- Methodological Answer :
- Molecular docking : Align compounds with receptor binding pockets (e.g., piperidine derivatives in α₂-adrenoceptor models ).
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., pyrimidine N-atoms) and hydrophobic regions (e.g., tetrahydropyran) .
- Bioisosteric replacement : Replace pyrrolidine with morpholine to modulate selectivity (e.g., 10-fold potency improvement in ).
Q. What experimental approaches resolve contradictions in biological activity data for chiral amines?
- Methodological Answer :
- Enantiomer-specific assays : Test isolated R/S isomers in parallel (e.g., chiral HPLC fractions ).
- Metabolic profiling : LC-MS identifies enantiomer-specific glucuronidation or oxidation pathways.
- Statistical validation : Use ANOVA to compare inter-lab variability (e.g., ±15% IC₅₀ error margins in PDE4 inhibitors ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
